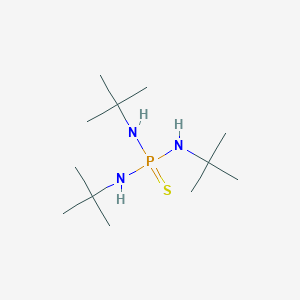
Phosphorothioic triamide, N,N',N''-tris(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioic acid, where the hydrogen atoms are replaced by N,N’,N’'-tris(1,1-dimethylethyl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorothioic acid with N,N’,N’'-tris(1,1-dimethylethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphorothioic group and the N,N’,N’'-tris(1,1-dimethylethyl) groups .
Common Reagents and Conditions
Common reagents used in the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane .
Major Products
The major products formed from the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- depend on the type of reaction. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can result in the formation of various substituted phosphorothioic triamides .
Applications De Recherche Scientifique
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition is often mediated through the formation of covalent bonds between the compound and the enzyme .
Comparaison Avec Des Composés Similaires
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- can be compared with other similar compounds, such as N-(n-Butyl)thiophosphoric triamide. While both compounds share a similar phosphorothioic structure, they differ in their substituent groups, which can influence their chemical properties and applications .
List of Similar Compounds
- N-(n-Butyl)thiophosphoric triamide
- N,N’,N’'-tris(2-pyridinyl) phosphorothioic triamide
- N,N’,N’'-tris(3,4-dimethylphenyl)phosphorothioic triamide
Propriétés
Numéro CAS |
86148-15-4 |
|---|---|
Formule moléculaire |
C12H30N3PS |
Poids moléculaire |
279.43 g/mol |
Nom IUPAC |
N-bis(tert-butylamino)phosphinothioyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3PS/c1-10(2,3)13-16(17,14-11(4,5)6)15-12(7,8)9/h1-9H3,(H3,13,14,15,17) |
Clé InChI |
UOAJSIIOPAZYHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP(=S)(NC(C)(C)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
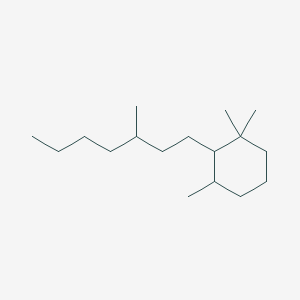
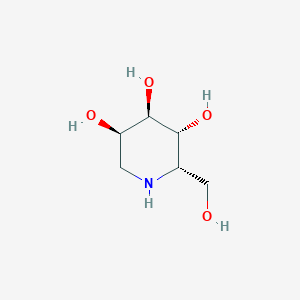
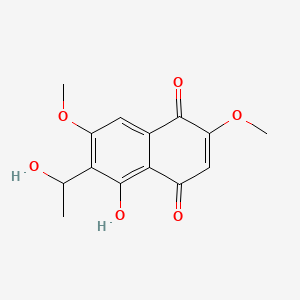

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
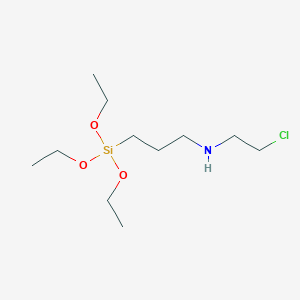
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
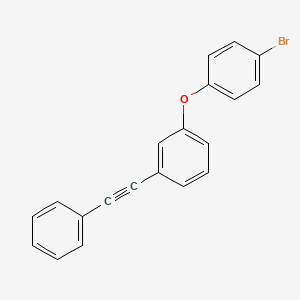
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
